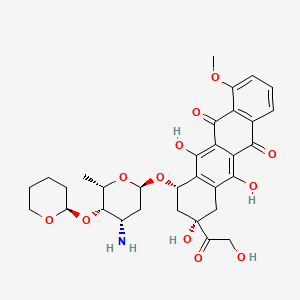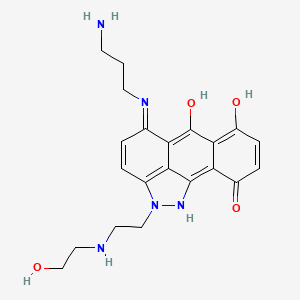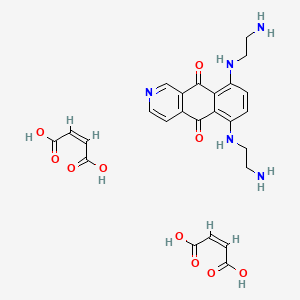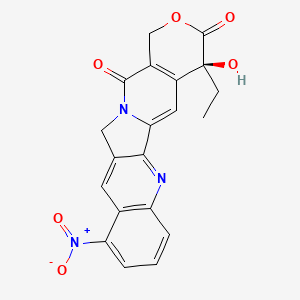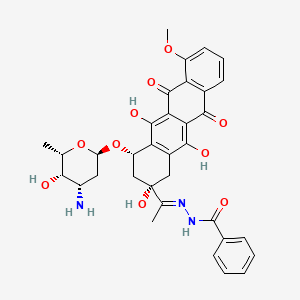
Inolitazone
Vue d'ensemble
Description
L'éfatutazone est un nouveau composé oral qui agit comme un agoniste hautement sélectif du récepteur gamma activé par les proliférateurs de peroxysomes (PPARγ). Ce récepteur est un membre de la superfamille des récepteurs nucléaires des hormones et joue un rôle crucial dans la régulation de l'inflammation, la progression du cycle cellulaire, la prolifération cellulaire, l'apoptose, la carcinogénèse et l'angiogenèse . L'éfatutazone a montré un potentiel dans la stabilisation des maladies, en particulier en thérapie anticancéreuse, en inhibant la croissance des cellules cancéreuses et en induisant l'apoptose .
Applications De Recherche Scientifique
Efatutazone has a wide range of scientific research applications, including:
Chemistry: Efatutazone is used as a model compound to study the chemical properties and reactivity of thiazolidinedione derivatives.
Biology: Efatutazone is used to investigate the biological functions of PPARγ and its role in regulating cellular processes such as inflammation, cell proliferation, and apoptosis.
Medicine: Efatutazone has shown potential as a therapeutic agent in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, and anaplastic thyroid cancer.
Industry: Efatutazone is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
Mécanisme D'action
Target of Action
Inolitazone, also known as Efatutazone, is a novel high-affinity agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism .
Mode of Action
This compound interacts with PPARγ, activating it with an EC50 about 1/50th that of rosiglitazone . The activation of PPARγ leads to the transcription of a number of specific genes and the repression of others . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor .
Biochemical Pathways
The activation of PPARγ by this compound leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes . This compound also upregulates the cell cycle kinase inhibitor, p21 WAF1/CIP1 .
Result of Action
This compound demonstrates antiproliferative activity in cell culture and minimal ATC tumor growth . It inhibits growth by upregulating the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 renders cells insensitive to this compound .
Action Environment
It’s known that this compound demonstrates additive antiproliferative activity in cell culture and minimal atc tumor growth when administered in the diet to athymic nude mice prior to dro tumor cell implantation .
Analyse Biochimique
Biochemical Properties
Inolitazone interacts with the PPARγ receptor, a member of the nuclear hormone receptor superfamily . It specifically activates PPARγ, but not PPARα or PPARδ . This interaction results in the activation of PPARγ:RXRα-dependent transcription .
Cellular Effects
This compound has demonstrated inhibitory effects on disease stabilization in patients with metastatic colorectal cancer . It has been observed to upregulate the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 rendered cells insensitive to this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the PPARγ receptor . It activates PPARγ:RXRα-dependent transcription, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated additive antiproliferative activity in cell culture and minimal ATC tumor growth . Over time, it has been observed to inhibit tumor growth in a dose-responsive fashion .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . At the highest dose, 0.025% this compound inhibited growth by 94.4% as compared to that of control . At lower doses, the inhibitory activity was less pronounced .
Metabolic Pathways
This compound is involved in the PPARγ pathway . It specifically activates PPARγ, leading to the activation of PPARγ:RXRα-dependent transcription .
Subcellular Localization
As a PPARγ agonist, it is likely to be localized in the nucleus where it can interact with PPARγ receptors to exert its effects .
Méthodes De Préparation
L'éfatutazone est synthétisée par une série de réactions chimiques impliquant la formation du cycle thiazolidinedione, qui est un composant structurel clé du composé. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle thiazolidinedione : Cela est réalisé en faisant réagir une dicétone appropriée avec de la thiourée en milieu acide.
Réactions de substitution : Divers substituants sont introduits dans le cycle thiazolidinedione par des réactions de substitution nucléophile.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour obtenir de l'éfatutazone de haute pureté
Les méthodes de production industrielle de l'éfatutazone impliquent une mise à l'échelle de la voie de synthèse tout en s'assurant que les conditions de réaction sont optimisées pour un rendement et une pureté maximum. Cela inclut le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de réactifs et de solvants de haute qualité .
Analyse Des Réactions Chimiques
L'éfatutazone subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'éfatutazone peut être oxydée pour former divers métabolites. Les agents oxydants couramment utilisés comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir l'éfatutazone en ses formes réduites. Les agents réducteurs couramment utilisés comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : L'éfatutazone peut subir des réactions de substitution nucléophile, où les substituants sur le cycle thiazolidinedione sont remplacés par d'autres groupes fonctionnels. .
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des métabolites hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés de thiazolidinedione substitués .
4. Applications de la Recherche Scientifique
L'éfatutazone a un large éventail d'applications de recherche scientifique, notamment :
Chimie : L'éfatutazone est utilisée comme composé modèle pour étudier les propriétés chimiques et la réactivité des dérivés de thiazolidinedione.
Biologie : L'éfatutazone est utilisée pour étudier les fonctions biologiques du PPARγ et son rôle dans la régulation des processus cellulaires tels que l'inflammation, la prolifération cellulaire et l'apoptose.
Médecine : L'éfatutazone a montré un potentiel comme agent thérapeutique dans le traitement de divers cancers, notamment le cancer colorectal, le cancer du poumon non à petites cellules et le cancer de la thyroïde anaplasique.
Industrie : L'éfatutazone est utilisée dans le développement de nouveaux médicaments et comme composé de référence dans le contrôle qualité et les tests analytiques .
5. Mécanisme d'Action
L'éfatutazone exerce ses effets en se liant et en activant le PPARγ, un récepteur nucléaire des hormonesCette liaison régule la transcription des gènes cibles impliqués dans divers processus cellulaires, notamment le métabolisme lipidique, l'homéostasie du glucose et l'inflammation .
L'activation du PPARγ par l'éfatutazone conduit à l'inhibition de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules cancéreuses. Elle module également l'expression des gènes impliqués dans l'adipogenèse, influençant ainsi la différenciation des cellules adipeuses et le stockage des lipides .
Comparaison Avec Des Composés Similaires
L'éfatutazone fait partie de la classe des composés thiazolidinediones, qui comprend d'autres agonistes du PPARγ tels que la pioglitazone et la rosiglitazone. Comparé à ces composés, l'éfatutazone est plus sélective et plus puissante pour l'activation du PPARγ, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Composés Similaires
Pioglitazone : Un autre dérivé de thiazolidinedione utilisé principalement dans le traitement du diabète de type 2. Il a un spectre d'activité plus large que l'éfatutazone.
Rosiglitazone : Semblable à la pioglitazone, il est utilisé pour gérer le diabète de type 2 mais a été associé à des risques cardiovasculaires.
Troglitazone : Une thiazolidinedione plus ancienne qui a été retirée du marché en raison d'une hépatotoxicité
La spécificité de l'éfatutazone réside dans sa sélectivité et sa puissance accrues pour le PPARγ, ce qui se traduit par des résultats thérapeutiques potentiellement meilleurs et moins d'effets secondaires dans le traitement du cancer .
Propriétés
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNMRJCUYVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944956 | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223132-37-4 | |
| Record name | Efatutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efatutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFATUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
